molecular formula C21H31NO3S2 B14191353 2-(2-Ethylhexylsulfanyl)aniline;4-methylbenzenesulfonic acid CAS No. 849623-27-4

2-(2-Ethylhexylsulfanyl)aniline;4-methylbenzenesulfonic acid

Cat. No.: B14191353
CAS No.: 849623-27-4
M. Wt: 409.6 g/mol
InChI Key: SVQOMCLWFRVFGA-UHFFFAOYSA-N
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Description

2-(2-Ethylhexylsulfanyl)aniline;4-methylbenzenesulfonic acid is a complex organic compound with a unique structure that combines aniline and sulfonic acid functionalities. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylhexylsulfanyl)aniline typically involves the reaction of 2-ethylhexylthiol with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylhexylsulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted aniline derivatives .

Scientific Research Applications

2-(2-Ethylhexylsulfanyl)aniline;4-methylbenzenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Ethylhexylsulfanyl)aniline involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the aniline moiety can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of aniline and sulfonic acid functionalities in 2-(2-Ethylhexylsulfanyl)aniline;4-methylbenzenesulfonic acid makes it unique. This dual functionality allows it to participate in a wide range of chemical reactions and applications, distinguishing it from other similar compounds .

Properties

CAS No.

849623-27-4

Molecular Formula

C21H31NO3S2

Molecular Weight

409.6 g/mol

IUPAC Name

2-(2-ethylhexylsulfanyl)aniline;4-methylbenzenesulfonic acid

InChI

InChI=1S/C14H23NS.C7H8O3S/c1-3-5-8-12(4-2)11-16-14-10-7-6-9-13(14)15;1-6-2-4-7(5-3-6)11(8,9)10/h6-7,9-10,12H,3-5,8,11,15H2,1-2H3;2-5H,1H3,(H,8,9,10)

InChI Key

SVQOMCLWFRVFGA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CSC1=CC=CC=C1N.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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